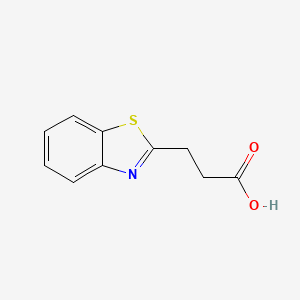

3-(1,3-Benzothiazol-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNQTHDJEZTVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354380 | |

| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29198-86-5 | |

| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(1,3-Benzothiazol-2-yl)propanoic Acid (CAS 29198-86-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-Benzothiazol-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and spectral characterization, and explores the known biological activities of the broader benzothiazole class of compounds, in the absence of specific data for this molecule.

Physicochemical Properties

This compound is a white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29198-86-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉NO₂S | [4][5] |

| Molecular Weight | 207.25 g/mol | [4] |

| IUPAC Name | This compound | [2][4] |

| Appearance | White powder | [1] |

| Boiling Point | 393.5 °C at 760 mmHg | [5] |

| Density | 1.379 g/cm³ | [5] |

| Flash Point | 191.8 °C | [5] |

| Purity | Typically >97% - 99% | [1][3] |

| Storage | Sealed and preserved in a dry, cool condition | [1][5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the condensation reaction of 2-aminobenzenethiol with succinic anhydride.

Experimental Protocol: Synthesis from 2-Aminobenzenethiol and Succinic Anhydride

Materials:

-

2-Aminobenzenethiol

-

Succinic anhydride

-

Benzene (or a suitable alternative solvent like toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-aminobenzenethiol and succinic anhydride in a suitable solvent, such as benzene.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound as a white crystalline solid.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following represents predicted or typical spectral characteristics for a molecule with this structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (benzothiazole ring): ~δ 7.0-8.0 ppm. Methylene protons (-CH₂-CH₂-COOH): two triplets, ~δ 2.5-3.5 ppm. Carboxylic acid proton (-COOH): broad singlet, ~δ 10-12 ppm. |

| ¹³C NMR | Aromatic carbons: ~δ 110-155 ppm. Carbonyl carbon (-COOH): ~δ 170-180 ppm. Methylene carbons (-CH₂-CH₂-): ~δ 25-40 ppm. |

| IR (Infrared) | O-H stretch (carboxylic acid): broad band ~2500-3300 cm⁻¹. C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹. C=N stretch (benzothiazole): ~1550-1650 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 207.0354. |

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the benzothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Many benzothiazole derivatives exhibit potent antibacterial and antifungal properties.

-

Anti-inflammatory and Analgesic Activity: The arylpropionic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of this group with the benzothiazole ring suggests potential anti-inflammatory and analgesic properties.

-

Anticancer Activity: Certain benzothiazole derivatives have shown promise as anticancer agents.

The title compound is listed for applications in "healing drugs" and as an intermediate in fine and specialty chemicals, suggesting its utility in the development of new therapeutic agents and advanced materials.[1]

Given the structural features of this compound, a potential mechanism of action, particularly for anti-inflammatory effects, could involve the inhibition of cyclooxygenase (COX) enzymes, a common target for NSAIDs.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the COX pathway.

Conclusion

This compound is a compound with potential applications in drug discovery and chemical synthesis. While detailed experimental and biological data are not extensively documented in publicly available sources, its structural features suggest a promising area for further research, particularly in the development of novel anti-inflammatory and antimicrobial agents. Further studies are warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action.

References

- 1. This compound, CasNo.29198-86-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. This compound | C10H9NO2S | CID 770976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.29198-86-5 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

An In-depth Technical Guide to 3-(1,3-Benzothiazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Benzothiazol-2-yl)propanoic acid is a heterocyclic compound featuring a benzothiazole core linked to a propanoic acid moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are crucial for the compound's identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂S | [3] |

| Molecular Weight | 207.25 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 29198-86-5 | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between 2-aminobenzenethiol and succinic anhydride.[4]

Experimental Protocol

Materials:

-

2-Aminobenzenethiol

-

Succinic anhydride

-

Benzene (or a suitable non-polar solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-aminobenzenethiol and succinic anhydride in benzene.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product should be purified using a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Potential Biological Significance and Applications

While direct biological studies on this compound are limited, the broader class of benzothiazole derivatives has been extensively investigated for various therapeutic applications.[2][5] Furthermore, compounds containing a propanoic acid moiety are known to possess anti-inflammatory properties.[6]

Notably, a study on structurally related 3-(6-acyl-2-benzothiazolinon-3-yl)propanoic acid derivatives demonstrated significant analgesic and anti-inflammatory activities.[7][8] This suggests that this compound may also exhibit similar pharmacological effects. The propanoic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The potential anti-inflammatory mechanism of action for such compounds could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Logical Pathway: From Synthesis to Potential Application

The following diagram illustrates the logical progression from the synthesis of this compound to its potential application as an anti-inflammatory agent, based on the activities of structurally similar compounds.

Caption: Logical workflow from synthesis to potential application.

Conclusion

This compound represents a molecule of interest for researchers in drug discovery and medicinal chemistry. Its structural similarity to known bioactive compounds, particularly in the context of anti-inflammatory agents, warrants further investigation into its pharmacological profile. The synthetic route is straightforward, making the compound accessible for further studies. Future research should focus on detailed biological evaluations to elucidate its specific mechanism of action and therapeutic potential.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H9NO2S | CID 770976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid from Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis detailed herein utilizes the readily available starting materials, 2-aminothiophenol and succinic anhydride. This document outlines the reaction mechanism, a detailed experimental protocol, and key characterization data.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a propanoic acid moiety at the 2-position of the benzothiazole ring system can enhance solubility and provide a handle for further chemical modification, making this compound a valuable building block in drug discovery and development. The synthesis from 2-aminothiophenol and succinic anhydride offers a straightforward and efficient route to this important intermediate.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-aminothiophenol and succinic anhydride is a two-step process. The reaction proceeds through an initial nucleophilic acyl substitution to form an intermediate N-(2-mercaptophenyl)succinamic acid, which then undergoes an intramolecular cyclization with concomitant dehydration to yield the final benzothiazole product.

The proposed reaction mechanism is as follows:

-

Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which subsequently collapses to form the N-(2-mercaptophenyl)succinamic acid intermediate.

-

Cyclization and Dehydration: Under reflux conditions, the thiol group of the intermediate attacks the amide carbonyl carbon. This intramolecular cyclization forms a second tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic benzothiazole ring, yielding this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-Aminothiophenol

-

Succinic anhydride

-

Benzene (or a suitable alternative solvent like toluene)

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

A mixture of 2-aminothiophenol and succinic anhydride is heated under reflux in benzene for 2 hours.[1][2] While the specific molar ratios and detailed work-up procedures are not extensively documented in readily available literature, a general procedure based on analogous reactions is provided below.

Illustrative Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 equivalent) in benzene.

-

To this solution, add succinic anhydride (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is then subjected to a suitable work-up procedure, which may involve extraction with an appropriate solvent system and washing to remove any unreacted starting materials or byproducts.

-

The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product. Please note that specific yield and melting point data for this exact synthesis are not widely reported and may vary based on the precise experimental conditions used.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Aminothiophenol | C₆H₇NS | 125.19 | Liquid |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Solid |

| This compound | C₁₀H₉NO₂S | 207.25[3] | Solid |

Mandatory Visualizations

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram:

Caption: Proposed mechanism for the formation of the target compound.

Conclusion

The synthesis of this compound from 2-aminothiophenol and succinic anhydride represents an accessible and efficient method for obtaining this valuable heterocyclic compound. This guide provides the fundamental knowledge required for researchers to undertake this synthesis. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product. The versatile nature of the benzothiazole core and the presence of the carboxylic acid functionality make the title compound a promising candidate for further exploration in various fields of chemical and pharmaceutical research.

References

2-Benzothiazolepropanoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Benzothiazolepropanoic acid, also known as 3-(1,3-Benzothiazol-2-yl)propanoic acid. This document includes key data, experimental protocols, and visualizations to support research and development activities involving this compound.

Core Physical and Chemical Properties

2-Benzothiazolepropanoic acid is a heterocyclic compound featuring a benzothiazole core with a propanoic acid substituent at the 2-position. Its unique structural characteristics impart specific physical and chemical properties relevant to its application in various scientific fields.

| Property | Value | Reference |

| CAS Number | 29198-86-5 | |

| Molecular Formula | C₁₀H₉NO₂S | |

| Molecular Weight | 207.25 g/mol | |

| IUPAC Name | This compound |

Experimental Data and Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-aminothiophenol with a suitable three-carbon carboxylic acid derivative. A representative experimental protocol is described below.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Step 1: Reaction of 2-Aminothiophenol and Succinic Anhydride: In a round-bottom flask, equimolar amounts of 2-aminothiophenol and succinic anhydride are dissolved in a high-boiling point solvent such as benzene.

-

Step 2: Reflux: The reaction mixture is heated to reflux for a period of 2 hours to facilitate the initial condensation reaction.

-

Step 3: Cyclization: The intermediate formed undergoes intramolecular cyclization to form the benzothiazole ring.

-

Step 4: Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield this compound.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy:

While specific, fully assigned spectra were not found in the search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound. The expected chemical shifts can be predicted based on the structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=N (Benzothiazole) | ~1615 |

| Aromatic C-H | ~3100-3000 |

| Aliphatic C-H | ~2900-2800 |

Mass Spectrometry:

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the stable benzothiazole ring and the propanoic acid side chain.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of the ATP-dependent firefly luciferase enzyme.

Inhibition of Firefly Luciferase

Firefly luciferase is a key enzyme in bioluminescence, catalyzing the oxidation of luciferin in an ATP-dependent manner to produce light. This compound has been shown to inhibit this process with an IC₅₀ of 3.2 μM.

Mechanism of Inhibition:

The benzothiazole core of the inhibitor is a structural mimic of a portion of the natural substrate, D-luciferin. This allows the inhibitor to bind to the active site of the luciferase enzyme, competing with D-luciferin and preventing the light-producing reaction from occurring.

Caption: Inhibition of the firefly luciferase catalytic cycle by this compound.

Experimental Workflow for Luciferase Inhibition Assay:

A typical workflow to determine the inhibitory activity of a compound against firefly luciferase is outlined below.

Caption: A generalized experimental workflow for assessing luciferase inhibition.

Determining the Solubility of 3-(1,3-Benzothiazol-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Benzothiazol-2-yl)propanoic acid. Due to the limited availability of specific quantitative solubility data in public databases, this document focuses on providing a robust experimental framework for determining its solubility in Dimethyl Sulfoxide (DMSO) and other relevant laboratory solvents. This guide is intended to equip researchers with the necessary protocols and knowledge to accurately assess the solubility profile of this compound, a critical parameter in drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | PubChem[1] |

| Molecular Weight | 207.25 g/mol | PubChem[1] |

| CAS Number | 29198-86-5 | ChemicalBook[2] |

Solubility Profile: Expectations and Data Collection

To facilitate systematic data collection, the following table is provided for researchers to record experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Water | ||||

| Phosphate-Buffered Saline (pH 7.4) |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Pipettes and other standard laboratory glassware

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume of the desired solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

HPLC Method:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant from the saturated solution into the HPLC.

-

Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a distinct chromophore, determine its molar absorptivity at a specific wavelength.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the determined concentration and any dilution factors used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide outlines the necessary steps for the accurate determination of the solubility of this compound. By following the detailed experimental protocol and utilizing the provided data collection table, researchers can generate reliable and reproducible solubility data. This information is paramount for advancing the study of this compound in various scientific and drug development applications.

References

Spectroscopic and Synthetic Profile of 3-(1,3-Benzothiazol-2-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(1,3-Benzothiazol-2-yl)propanoic acid. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, including various benzothiazole derivatives and propanoic acid.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.30 - 8.10 | Multiplet | 4H | Benzothiazole ring protons |

| Methylene Protons | ~3.40 | Triplet | 2H | -CH₂- adjacent to benzothiazole |

| Methylene Protons | ~2.90 | Triplet | 2H | -CH₂- adjacent to carboxyl |

| Carboxylic Acid Proton | > 10 | Broad Singlet | 1H | -COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | > 170 | -COOH | ||

| Benzothiazole C2 | ~165 | C=N | ||

| Aromatic Carbons | 120 - 155 | Benzothiazole ring carbons | ||

| Methylene Carbon | ~35 | -CH₂- adjacent to benzothiazole | ||

| Methylene Carbon | ~30 | -CH₂- adjacent to carboxyl |

Table 2: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Predicted Values | Interpretation |

| IR Spectroscopy | ||

| O-H Stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | Aliphatic C-H |

| C=O Stretch | 1700-1725 cm⁻¹ | Carboxylic acid C=O |

| C=N Stretch | ~1630 cm⁻¹ | Benzothiazole C=N |

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Aromatic ring stretching |

| Mass Spectrometry | ||

| Molecular Ion [M]⁺ | m/z ≈ 207 | C₁₀H₉NO₂S |

| Key Fragments | m/z values corresponding to the loss of -COOH, -CH₂COOH, and fragmentation of the benzothiazole ring. | Fragmentation Pattern |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthesis of this compound can be achieved via the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative. A general procedure is outlined below:

-

Reaction Setup: A mixture of 2-aminothiophenol and succinic anhydride is prepared in a suitable solvent such as benzene.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 hours.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Characterization

-

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: The chemical shifts, multiplicities, and integration of the observed signals are analyzed to confirm the structure of the compound.

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups present in the molecule. The broad O-H stretching vibration between 3300 and 2500 cm⁻¹ and the C=O stretching vibration between 1725 and 1700 cm⁻¹ are characteristic of a carboxylic acid.

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The molecular ion peak for propanoic acid has an m/z of 74.

-

Data Analysis: The molecular ion peak is used to confirm the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Visualizations

The following diagrams illustrate the workflow for the synthesis and spectroscopic analysis of this compound.

Caption: A flowchart of the synthesis process.

Potential Biological Activities of 3-(1,3-Benzothiazol-2-yl)propanoic Acid: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 3-(1,3-Benzothiazol-2-yl)propanoic acid is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of this compound based on studies of its close structural analogs and the broader benzothiazole class of compounds. The experimental protocols and quantitative data presented herein are derived from research on these related molecules and serve as a predictive framework for the potential therapeutic applications of this compound.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] Derivatives of benzothiazole have shown significant promise in the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1] this compound, as a member of this class, holds considerable potential for biological activity, warranting a thorough investigation of its therapeutic prospects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities, underlying mechanisms of action, and relevant experimental methodologies associated with this compound and its close derivatives.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Potential Biological Activities

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[2] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Signaling Pathways:

-

PI3K/AKT Pathway: Some benzothiazole derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival.[3] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.[3]

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy. Certain benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, demonstrating excellent activity in blocking the phosphorylation of STAT3 and suppressing the expression of its downstream target genes.[4][5]

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development. Benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[2]

Quantitative Data for Benzothiazole Derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzothiazole Derivative B19 | MDA-MB-468, HEL | Not specified, potent antiproliferative activity | [4][5] |

| 2-substituted benzothiazole derivative A | HepG2 | 56.98 (24h), 38.54 (48h) | [2] |

| 2-substituted benzothiazole derivative B | HepG2 | 59.17 (24h), 29.63 (48h) | [2] |

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87, HeLa | < 0.05 | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is closely linked to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.[2] By inhibiting key mediators of inflammation, these compounds can potentially alleviate inflammatory responses.

Antimicrobial Activity

Various benzothiazole derivatives have been reported to possess antimicrobial properties against a spectrum of bacteria and fungi. The mechanism of their antimicrobial action is an area of ongoing research.

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, U87, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 24 or 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, p-STAT3, NF-κB).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(1,3-Benzothiazol-2-yl)propanoic Acid Derivatives and Analogs: A Core for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-benzothiazol-2-yl)propanoic acid and its derivatives, a class of compounds demonstrating significant potential in therapeutic applications, particularly in oncology and neuroprotection. This document outlines their synthesis, biological activities, mechanisms of action, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of key biological pathways.

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. When functionalized with a propanoic acid moiety at the 2-position, the resulting this compound core and its analogs have emerged as promising candidates for the development of novel therapeutics. These compounds have demonstrated potent activities as anticancer and neuroprotective agents, attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Synthesis of this compound Derivatives

The general synthesis of the this compound scaffold typically involves the condensation of 2-aminothiophenol with a suitable three-carbon synthon. A common and efficient method is the reaction of 2-aminothiophenol with succinic anhydride, which proceeds via ring opening of the anhydride followed by cyclization to form the benzothiazole ring.

Further derivatization can be achieved through various chemical transformations, including but not limited to:

-

Amide and Ester Formation: The carboxylic acid group of the propanoic acid side chain is readily converted to amides and esters to explore structure-activity relationships (SAR).

-

Substitution on the Benzene Ring: Modifications on the benzene ring of the benzothiazole nucleus, such as halogenation or the introduction of nitro and amino groups, can be performed on the 2-aminothiophenol starting material or on the final benzothiazole product to modulate the electronic and lipophilic properties of the molecule.

-

Modifications of the Propanoic Acid Chain: The propanoic acid linker can be altered to investigate the impact of chain length and rigidity on biological activity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of this class of compounds against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Several benzothiazole derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers. By targeting this pathway, these compounds can induce apoptosis and inhibit tumor growth. For instance, some derivatives have been shown to down-regulate the phosphorylation of Akt and its downstream effectors.[1][2]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor proliferation. Certain benzothiazole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades.[3][4] Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the EGFR kinase domain.[3]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Benzothiazole-based compounds have been discovered to inhibit the STAT3 signaling pathway, often by blocking the phosphorylation of STAT3.[5][6]

Table 1: Anticancer Activity of Selected this compound Derivatives and Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound A | MDA-MB-468 (Breast) | Proliferation | 0.067 | [6] |

| Compound B | NCI-H522 (Lung) | Proliferation | 0.0223 | [7] |

| Compound C | HT29 (Colon) | Proliferation | 0.015 | [8] |

| Compound D | A549 (Lung) | Proliferation | 1.53 | [8] |

| Compound E | MCF-7 (Breast) | Proliferation | 0.57 | [9] |

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Neuroprotective Activity

Benzothiazole derivatives, including analogs of the this compound scaffold, have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Their neuroprotective mechanisms are often linked to:

-

Inhibition of Cholinesterases: Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key therapeutic strategy for Alzheimer's disease.

-

Modulation of c-Jun N-terminal Kinase (JNK) Signaling: The JNK signaling pathway is implicated in neuronal apoptosis. A small molecule inhibitor, AS601245, which contains a benzothiazole core, has been shown to be neuroprotective in models of cerebral ischemia by inhibiting JNK.[8]

-

Antioxidant Properties: Some benzothiazole analogs exhibit antioxidant activity, which can protect neurons from oxidative stress-induced damage, a common feature of neurodegenerative disorders.[10]

Table 2: Neuroprotective Activity of Selected Benzothiazole Analogs

| Compound ID | Target/Assay | Activity | Value | Reference |

| Compound F | AChE | IC50 | 6.7 µM | [11] |

| Compound G | BuChE | IC50 | 2.35 µM | [11] |

| AS601245 | JNK Inhibition | Neuroprotection | Significant in vivo | [8] |

| Compound H | Antioxidant | Catalase Modulation | up to 90% enhancement | [10] |

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted for some benzothiazole analogs. These studies suggest that many of these compounds possess drug-like properties, including good predicted oral bioavailability and the ability to cross the blood-brain barrier, which is particularly important for neuroprotective agents.[12][13] However, comprehensive in vivo pharmacokinetic data for this specific class of compounds is still limited and requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of this compound

Materials:

-

2-Aminothiophenol

-

Succinic anhydride

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

A mixture of 2-aminothiophenol (1 equivalent) and succinic anhydride (1.1 equivalents) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The reaction mixture is heated to reflux for 4-6 hours, with azeotropic removal of water.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum to yield this compound.

MTT Cell Viability Assay

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

Cancer cells treated with test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Benzothiazole derivatives can inhibit this pathway at various points, leading to a decrease in the phosphorylation of Akt and downstream targets like mTOR, ultimately inducing apoptosis.

EGFR Signaling Pathway Inhibition

EGFR activation leads to the initiation of multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation. Benzothiazole derivatives can inhibit EGFR, thereby blocking these pro-proliferative signals.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays to determine efficacy and safety.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of signal transducer and activator of transcription 3 (STAT3) signaling pathway by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-(1,3-Benzothiazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-(1,3-Benzothiazol-2-yl)propanoic acid is presented in Table 1. This information is critical for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | PubChem[1] |

| Molecular Weight | 207.25 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties.

GHS Classification: [1]

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 1, Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Hazard Pictograms:

Signal Word: Danger[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2. Adherence to these recommendations is essential for minimizing risk.

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instructions on this label). | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols and Handling

Due to the lack of specific, published experimental protocols for the handling of this compound, a general workflow based on best practices for handling hazardous chemicals is provided. This workflow should be adapted to specific laboratory conditions and experimental needs.

Caption: General workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

First-Aid Measures

The following first-aid measures should be taken in case of exposure:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the material using absorbent pads or other appropriate materials.

-

Clean-up: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For solutions, absorb with an inert material and place in a sealed, labeled container.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9] However, at the time of this writing, there is no specific information available in the public domain regarding the detailed mechanism of action or the specific signaling pathways affected by this compound. Research in this area is ongoing, and as new information becomes available, this guide will be updated accordingly.

The following diagram illustrates the logical relationship for assessing the safety of a novel benzothiazole derivative based on its general class properties.

Caption: Logical diagram for safety assessment of novel benzothiazole derivatives.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. The user is responsible for conducting their own risk assessment and for complying with all applicable laws and regulations.

References

- 1. This compound | C10H9NO2S | CID 770976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29198-86-5 [amp.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. aksci.com [aksci.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. tandfonline.com [tandfonline.com]

The Enduring Scaffold: A Deep Dive into the Medicinal Chemistry of Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system forged from the fusion of benzene and thiazole rings, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a diverse array of biological targets have propelled the development of numerous therapeutic agents. This technical guide provides an in-depth review of the significant strides made in the medicinal chemistry of benzothiazole compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will explore their synthesis, biological activities, mechanisms of action, and key structure-activity relationships, presenting quantitative data in structured tables and illustrating complex biological pathways and experimental workflows with detailed diagrams.

Anticancer Activity: A Cornerstone of Benzothiazole Research

Benzothiazole derivatives have demonstrated remarkable potential as anticancer agents, with several compounds advancing to clinical trials. Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cancer cell signaling to the induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various benzothiazole derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Aminophenyl)benzothiazole Derivatives | |||

| Phortress (NSC 710305) | MCF-7 (Breast) | 0.004 | [1] |

| MDA-MB-468 (Breast) | 0.003 | [2] | |

| OVCAR-3 (Ovarian) | 0.002 | [2] | |

| HT-29 (Colon) | >10 | [3] | |

| 5F 203 | MCF-7 (Breast) | 0.001 | [2] |

| Thiazolidinone Derivatives | |||

| Derivative 54 (nitrobenzylidene-containing) | MCF-7 (Breast) | 0.036 | [3][4] |

| HepG2 (Liver) | 0.048 | [3][4] | |

| Indole-based Derivatives | |||

| Derivative 55 (chlorobenzyl indole semicarbazide) | HT-29 (Colon) | 0.024 | [3][4] |

| H460 (Lung) | 0.29 | [3][4] | |

| A549 (Lung) | 0.84 | [3][4] | |

| MDA-MB-231 (Breast) | 0.88 | [3][4] | |

| Pyridinyl-amine linked Derivatives | |||

| Compound 7e | SKRB-3 (Breast) | 0.0012 | [5] |

| SW620 (Colon) | 0.0043 | [5] | |

| A549 (Lung) | 0.044 | [5] | |

| HepG2 (Liver) | 0.048 | [5] | |

| Naphthalimide-benzothiazole Hybrids | |||

| Derivative 66 | HT-29 (Colon) | 3.72 | [3][4] |

| A549 (Lung) | 4.074 | [3][4] | |

| MCF-7 (Breast) | 7.91 | [3][4] | |

| Derivative 67 | HT-29 (Colon) | 3.47 | [3][4] |

| A549 (Lung) | 3.89 | [3][4] | |

| MCF-7 (Breast) | 5.08 | [3][4] | |

| Benzothiazole-2-thiol Derivatives | |||

| Compound B7 | A431 (Skin) | 1.89 | [6] |

| A549 (Lung) | 2.56 | [6] | |

| H1299 (Lung) | 3.12 | [6] | |

| Benzylidine Derivatives | |||

| Compound 6e | HepG2 (Liver) | 10.88 | [7] |

| Compound 6f | HepG2 (Liver) | 10.00 | [7] |

| Marine-Inspired Derivatives | |||

| Compound 7i | MDA-MB-231 (Breast) | 16.5 | [8] |

| Benzothiazole-Benzamides | |||

| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [9][10] |

| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [9] |

Key Signaling Pathways in Benzothiazole Anticancer Activity

Many benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. One of the well-studied mechanisms is the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling and the subsequent induction of the mitochondrial apoptosis pathway.

This diagram illustrates how benzothiazole derivatives can inhibit the EGFR signaling cascade, which is often hyperactivated in cancer.[11] This inhibition leads to the downregulation of pro-survival pathways like PI3K/Akt/mTOR and JAK/STAT.[11] Concurrently, these compounds can directly modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[11][12]

Experimental Protocols

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 equivalent) in a suitable solvent (e.g., ethanol, 50 mL), the electrophilic reagent (e.g., a substituted aldehyde or carboxylic acid, 1.0 equivalent) is added.[13][14]

-

Catalysis: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or another appropriate catalyst is introduced to the reaction mixture.[13][14]

-

Reaction Execution: The mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[13]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., chloroform or ethyl acetate) and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.[13]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-substituted benzothiazole derivative.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8][15]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzothiazole test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.[9]

-

Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.[9][10]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with the benzothiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[9]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.[9]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[9]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[16]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Isatin Hybrids | |||

| Compound 41c | E. coli | 3.1 | [13] |

| P. aeruginosa | 6.2 | [13] | |

| B. cereus | 12.5 | [13] | |

| S. aureus | 12.5 | [13] | |

| Sulfonamide Analogues | |||

| Compound 66c | P. aeruginosa | 3.1-6.2 | [13] |

| S. aureus | 3.1-6.2 | [13] | |

| E. coli | 3.1-6.2 | [13] | |

| Pyrimidine Hybrids | |||

| Compound 35d, 35e, 35g | S. aureus | - (Zone of Inhibition: 17-19 mm) | [13] |

| Thiazolidinone Derivatives | |||

| Compound 38a, 38b | Various strains | 0.18–4.6 x 10⁻² (µmol/mL) | [13] |

| Schiff Base Derivatives | |||

| Compound 56, 59a-d | K. pneumoniae | 0.4-0.8 | [13] |

| Amide-bearing Derivatives | |||

| Compound A07 | S. aureus | 15.6 | [17] |

| E. coli | 7.81 | [17] | |

| S. typhi | 15.6 | [17] | |

| K. pneumoniae | 3.91 | [17] | |

| Benzothiazole-Thiazole Hybrids | |||

| Compound 4b | Various strains | 3.90–15.63 | [18] |

Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]

-

Serial Dilution: The benzothiazole test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[18]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.[19]

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[19]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Benzothiazole-based compounds have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat ALS.[20]

Key Mechanisms of Neuroprotection

The neuroprotective effects of benzothiazoles are often attributed to their ability to modulate glutamatergic neurotransmission, inhibit key enzymes, and reduce oxidative stress.

As depicted, benzothiazole derivatives like Riluzole can reduce glutamate excitotoxicity by inhibiting glutamate release and blocking NMDA receptors.[20] Other derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[21]

Experimental Protocols

The synthesis of Riluzole and its analogs often starts from the corresponding substituted anilines.

Methodology:

-

Thiocyanation: 4-(trifluoromethoxy)aniline is reacted with ammonium thiocyanate and bromine in a suitable solvent to introduce the thiocyanate group.[22]

-

Cyclization: The resulting intermediate undergoes cyclization to form the 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).[22]

-

Analog Synthesis: Analogs can be synthesized by starting with different substituted anilines or by further modifying the Riluzole scaffold. For example, the 2-amino group can be modified to introduce different functionalities.[20]

The neuroprotective effects of benzothiazole compounds can be assessed by measuring their ability to protect neuronal cells from toxic insults.

Methodology:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[23]

-

Induction of Toxicity: Neuronal toxicity is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.[23]

-

Compound Treatment: Cells are pre-treated with various concentrations of the benzothiazole test compounds for a specified period before the addition of the neurotoxin.

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by staining with fluorescent dyes like DAPI to assess nuclear morphology and apoptosis.[23]

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

This guide provides a comprehensive overview of the significant role of benzothiazole compounds in medicinal chemistry. The versatility of the benzothiazole scaffold, coupled with the continuous development of innovative synthetic methodologies and a deeper understanding of their mechanisms of action, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery research for years to come.

References

- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]